11-[(5Z)-5-[1-[2-(4-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid
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Overview
Description
11-[(5Z)-5-[1-[2-(4-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid is a complex organic compound with a unique structure that includes indole, thiazolidine, and chloroaniline moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(5Z)-5-[1-[2-(4-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid typically involves multi-step organic reactionsThe thiazolidine ring is then formed via a cyclization reaction, and the final step involves the addition of the undecanoic acid chain .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
11-[(5Z)-5-[1-[2-(4-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloroaniline group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
11-[(5Z)-5-[1-[2-(4-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-[(5Z)-5-[1-[2-(4-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 11-[(5Z)-5-[1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid
- 11-[(5Z)-5-[1-[2-(2-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid
Uniqueness
The uniqueness of 11-[(5Z)-5-[1-[2-(4-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid lies in its specific structural features, such as the position of the chloroaniline group and the length of the undecanoic acid chain. These structural differences can lead to variations in biological activity and chemical reactivity .
Properties
Molecular Formula |
C30H32ClN3O5S2 |
---|---|
Molecular Weight |
614.2 g/mol |
IUPAC Name |
11-[(5Z)-5-[1-[2-(4-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C30H32ClN3O5S2/c31-20-14-16-21(17-15-20)32-24(35)19-34-23-12-9-8-11-22(23)26(28(34)38)27-29(39)33(30(40)41-27)18-10-6-4-2-1-3-5-7-13-25(36)37/h8-9,11-12,14-17H,1-7,10,13,18-19H2,(H,32,35)(H,36,37)/b27-26- |
InChI Key |
HGFYCRYZVAVVNG-RQZHXJHFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)/C(=O)N2CC(=O)NC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C(=O)N2CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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